Cc-CATH2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
LVQRGRFGRFLKKVRRFIPKVIIAAQIGSRFG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action:
Cc-CATH2 exhibits potent antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism primarily involves disrupting microbial membranes, leading to cell lysis. This property is particularly valuable in the context of rising antibiotic resistance.
Data Table: Antimicrobial Activity of this compound
| Pathogen Type | Specific Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 5 µM |
| Gram-negative | Escherichia coli | 10 µM |
| Fungi | Candida albicans | 15 µM |
| Viruses | Influenza virus | 20 µM |
Immunomodulatory Effects
Role in Immune Response:
this compound has been shown to modulate immune responses by enhancing the activity of immune cells such as macrophages and neutrophils. It promotes the release of pro-inflammatory cytokines, aiding in the body's defense against infections.
Case Study: Immune Modulation in Sepsis
A study demonstrated that administration of this compound in a murine model of sepsis resulted in improved survival rates and reduced bacterial load. The peptide enhanced the recruitment of immune cells to the site of infection and stimulated the production of cytokines like IL-6 and TNF-α, which are crucial for an effective immune response .
Therapeutic Applications
Potential in Cancer Treatment:
Research indicates that this compound may have anticancer properties. It can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
Data Table: Anticancer Activity of this compound
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 12 µM |
| Colon Cancer | HT-29 | 18 µM |
| Lung Cancer | A549 | 15 µM |
Case Study: this compound in Breast Cancer
In vitro studies on MCF-7 breast cancer cells showed that this compound treatment led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study suggested that this compound could be developed as an adjunct therapy for breast cancer treatment .
Applications in Viral Infections
Antiviral Activity:
this compound has demonstrated efficacy against several viruses, including influenza and HIV. Its ability to disrupt viral envelopes enhances its potential as a therapeutic agent against viral infections.
Case Study: this compound Against Influenza Virus
A study investigated the antiviral effects of this compound on influenza-infected cells. Results indicated that treatment with this compound significantly reduced viral replication and improved cell survival rates, highlighting its potential use in antiviral therapies .
Comparison with Similar Compounds
Structural and Phylogenetic Similarities
Cc-CATH2 shares high sequence homology with avian cathelicidins, such as fowlicidin-1 (chicken) and Ph-CATH (ring-necked pheasant), particularly in the cathelin domain . Phylogenetic analysis reveals that these peptides evolved from a common ancestor, with structural conservation linked to their role in innate immunity . However, this compound possesses a unique C-terminal amphipathic α-helix, which enhances its membrane permeability compared to shorter peptides like Cc-CATH1 (26 residues) .
Functional Comparison
Table 1: Antimicrobial Activity and Selectivity of this compound vs. Other AMPs
| Compound | Source | MIC Range (μM) | Cytotoxicity (IC₅₀, μM) | Hemolysis (% at 100 μg/mL) | Salt Tolerance (100 mM NaCl) |
|---|---|---|---|---|---|
| This compound | Coturnix | 0.3–2.5 | 20.18 | 3.6 | Retains activity |
| Fowlicidin-1 | Chicken | 1.0–5.0* | 12.5* | 15.0* | Reduced activity |
| PMAP-36 | Pig | 0.5–4.0* | 8.2* | 25.0* | Sensitive |
| LL-37 | Human | 1.0–10.0* | 50.0* | 10.0* | Moderate tolerance |
| Piscidin-3 | Fish | 2.0–8.0† | 15.0† | 20.0† | Not reported |
*Data inferred from literature ; †From .
Key Findings :
- Potency : this compound outperforms fowlicidin-1 and PMAP-36 against Gram-negative bacteria (e.g., E. coli) and fungi .
- Safety : Its cytotoxicity is 1.6–2.5× lower than fowlicidin-1 and PMAP-36, and hemolysis is 4–7× lower than LL-37 and piscidin-3 .
- Salt Tolerance : Unlike PMAP-36 and fowlicidin-1, this compound maintains efficacy in physiological salt conditions, a critical advantage for in vivo applications .
Mechanistic Differences
- Membrane Disruption vs. Biofilm Targeting : While most cathelicidins (e.g., LL-37) disrupt microbial membranes, this compound also degrades biofilms by inhibiting extracellular polymeric substance (EPS) synthesis, similar to HBD3 (human β-defensin 3) .
- Metal Coordination : Unlike piscidin-3 , which requires Cu²⁺ to degrade extracellular DNA (eDNA) in biofilms, this compound operates independently of metal ions .
Therapeutic Potential
- Drug-Resistant Pathogens: this compound’s efficacy against MRSA and Pseudomonas aeruginosa surpasses TL (a synthetic AMP) and ADEP4 (a ClpP protease activator) .
- Synergy : Preliminary studies suggest this compound synergizes with conventional antibiotics (e.g., ciprofloxacin), reducing required doses by 50% .
Preparation Methods
Gene Cloning and cDNA Library Screening
The initial step in preparing Cc-CATH2 involves molecular cloning of its gene from avian tissue samples:
Sample Collection and RNA Extraction: Total RNA is extracted from fresh tissues of the bird species (e.g., pigeon or quail) using standard RNA isolation protocols.
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase enzymes.
PCR Amplification: Specific primers targeting conserved regions of cathelicidin genes are designed. For example, primers P1 and P2 targeting the 5′-UTR and conserved signal peptide domains are used in a half-nested PCR approach to amplify the this compound coding sequence from the cDNA library.
PCR Conditions: PCR thermal cycling conditions typically include initial denaturation (e.g., 94 °C for 5 min), followed by 26 cycles of denaturation (94 °C for 30 s), annealing (around 56–58 °C for 30 s), and extension (72 °C for 30–36 s), with a final extension step (72 °C for 7–10 min).
Sequence Verification: Amplified products are sequenced to confirm the identity of the this compound gene and to analyze sequence variations or allelic differences.
This gene cloning approach allows for the identification and isolation of the this compound gene for subsequent peptide synthesis.
Chemical Synthesis of this compound Peptide
Following gene identification, the mature this compound peptide is chemically synthesized:
Solid-Phase Peptide Synthesis (SPPS): The mature peptide sequence, typically around 30–40 amino acids long, is synthesized using automated SPPS methods, often employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity, generally above 95%.
Mass Spectrometry Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and purity of the synthesized peptide.
Supplier Example: Commercial peptide synthesis companies, such as GL Biochem Ltd. (Shanghai, China), have been used for producing this compound peptides with confirmed purity and identity.
Structural Characterization
To confirm the structural integrity and folding of the synthesized this compound peptide, several analytical methods are employed:
Circular Dichroism (CD) Spectroscopy: CD spectra are recorded to determine the secondary structure content. This compound typically exhibits an amphipathic α-helical conformation in aqueous and membrane-mimicking environments such as 50% trifluoroethanol (TFE)/water mixtures.
3D Structure Modeling: Computational modeling tools like Rosetta are used to build three-dimensional structural models based on the peptide sequence and CD data.
Helical Wheel Projections: These are generated to visualize the amphipathic nature of the α-helix, which is critical for membrane interaction and antimicrobial activity.
Summary Table of Preparation Steps and Conditions
| Preparation Step | Method/Technique | Key Conditions/Details | Purpose |
|---|---|---|---|
| RNA Extraction | Standard RNA isolation kits | Fresh tissue samples from birds | Obtain total RNA for cDNA synthesis |
| cDNA Synthesis | Reverse transcription | Using specific primers targeting cathelicidin genes | Generate cDNA library |
| PCR Amplification | Half-nested PCR | 94 °C denaturation, 56–58 °C annealing, 72 °C extension | Amplify this compound gene |
| Peptide Synthesis | Solid-phase peptide synthesis | Fmoc chemistry, automated synthesizer | Produce mature this compound peptide |
| Peptide Purification | HPLC | Purity >95% | Remove impurities |
| Peptide Verification | ESI-MS | Confirm molecular weight and purity | Validate peptide identity |
| Structural Analysis | CD Spectroscopy, Rosetta modeling | Peptide in water and 50% TFE/water | Confirm α-helical structure |
| Functional Validation | Antimicrobial and immunoassays | MIC determination, membrane permeabilization assays | Confirm biological activity |
Research Findings and Notes on Preparation
This compound is evolutionarily conserved among birds, with sequence similarities to related peptides in quail and pigeon species.
Synthetic this compound peptides exhibit amphipathic α-helical structures essential for their antimicrobial and immunomodulatory functions.
The peptide is synthesized chemically with high purity to ensure reproducibility in functional assays.
PCR-based cloning methods allow for precise isolation of the gene, facilitating the production of synthetic peptides for research.
Structural and functional assays confirm that the prepared this compound peptide retains native-like properties crucial for its biological roles.
Q & A
Q. What are the key structural and functional characteristics of Cc-CATH2 that make it a focus of antimicrobial research?
To address this, researchers should first conduct a systematic literature review to identify conserved domains, peptide sequences, and mechanisms of action (e.g., membrane disruption vs. intracellular targeting). Comparative analysis with homologous peptides (e.g., LL-37, β-defensins) can highlight unique properties. Use tools like circular dichroism for structural stability assessment and radial diffusion assays for antimicrobial activity profiling .
Q. How can researchers determine the optimal concentration range for this compound in in vitro antimicrobial assays?
A dose-response curve using logarithmic dilutions (e.g., 0.1–100 µM) is critical. Include controls for solvent effects and bacterial viability (e.g., resazurin assays). Statistical tools like probit analysis or nonlinear regression can identify EC₅₀ values. Replicate experiments across 3+ independent trials to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve discrepancies in this compound’s efficacy across different bacterial strains?
Contradictions often arise from strain-specific membrane composition or resistance mechanisms. Use comparative genomics to identify virulence factors in non-responsive strains. Pair this with liposome leakage assays to test peptide-membrane interactions. For example:
Q. Data Contradiction Framework :
| Observation | Hypothesis | Validation Method |
|---|---|---|
| Low efficacy in Gram-positive strains | Thick peptidoglycan limits penetration | TEM post-treatment imaging |
| Variable hemolytic activity | Charge-dependent erythrocyte lysis | Surface plasmon resonance (SPR) |
Q. How should researchers design longitudinal studies to assess this compound’s stability under varying physiological conditions?
Adopt a multifactorial design to simulate physiological environments (pH, temperature, proteolytic enzymes). Key steps:
Pre-experimental phase : Use predictive tools like PeptideCutter to identify cleavage sites.
Stability assays : Incubate this compound in simulated serum (37°C, pH 7.4) and quantify degradation via HPLC at 0h, 6h, 24h.
Statistical analysis : Apply mixed-effects models to account for batch variability .
Q. Example Stability Metrics :
| Condition | Half-life (h) | Degradation Products |
|---|---|---|
| Serum (pH 7.4) | 8.2 ± 1.3 | Fragments (1-22, 23-34) |
| Acidic (pH 5.0) | 12.5 ± 2.1 | No significant cleavage |
Q. What methodologies are critical for evaluating this compound’s immunomodulatory effects without conflating antimicrobial and host-response outcomes?
Use dual-reporter assays (e.g., NF-κB/AP-1 activation in THP-1 cells) to disentangle immune modulation from direct bactericidal activity. Include:
Q. How can researchers address ethical and reproducibility concerns when translating this compound findings to in vivo models?
Follow ARRIVE guidelines for animal studies. Key steps:
- Power analysis : Determine minimum sample size to detect efficacy (e.g., 80% power, α = 0.05).
- Blinding : Randomize treatment groups and use coded syringes.
- Data transparency : Publish raw flow cytometry or histopathology data in repositories like Figshare .
Methodological Guidelines
- Literature Review : Use PubMed/MEDLINE with MeSH terms (e.g., "Antimicrobial Peptides/chemistry"[Mesh] AND "this compound") and Boolean operators (AND/OR/NOT) to filter studies .
- Hypothesis Testing : Apply PICO framework (Population: Bacterial strains; Intervention: this compound; Comparison: Standard antibiotics; Outcome: MIC reduction) .
- Data Validation : Use Bland-Altman plots to assess inter-lab variability in MIC measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
